molecular formula C10H8Br2O2 B14130531 4,6-Dibromo-2,3-dihydro-7-methoxy-1H-inden-1-one CAS No. 125714-97-8

4,6-Dibromo-2,3-dihydro-7-methoxy-1H-inden-1-one

Cat. No.: B14130531
CAS No.: 125714-97-8
M. Wt: 319.98 g/mol
InChI Key: VZMMGVNXXYAVDG-UHFFFAOYSA-N
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Description

4,6-Dibromo-2,3-dihydro-7-methoxy-1H-inden-1-one is a brominated indanone derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-2,3-dihydro-7-methoxy-1H-inden-1-one typically involves the bromination of 2,3-dihydro-7-methoxy-1H-inden-1-one. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 4 and 6 positions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, reaction time, and bromine concentration. The use of catalysts and solvents can optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dibromo-2,3-dihydro-7-methoxy-1H-inden-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized indanone derivatives.

Scientific Research Applications

4,6-Dibromo-2,3-dihydro-7-methoxy-1H-inden-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2,3-dihydro-7-methoxy-1H-inden-1-one involves its interaction with specific molecular targets. The bromine atoms and methoxy group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one
  • 2,3-Dihydro-7-methoxy-1H-inden-1-one
  • 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one

Comparison: 4,6-Dibromo-2,3-dihydro-7-methoxy-1H-inden-1-one is unique due to the presence of two bromine atoms at the 4 and 6 positions, which significantly influence its chemical reactivity and potential applications. Compared to its analogs, this compound may exhibit different biological activities and chemical properties, making it a valuable compound for specific research and industrial purposes.

Properties

CAS No.

125714-97-8

Molecular Formula

C10H8Br2O2

Molecular Weight

319.98 g/mol

IUPAC Name

4,6-dibromo-7-methoxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H8Br2O2/c1-14-10-7(12)4-6(11)5-2-3-8(13)9(5)10/h4H,2-3H2,1H3

InChI Key

VZMMGVNXXYAVDG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C2=C1C(=O)CC2)Br)Br

Origin of Product

United States

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